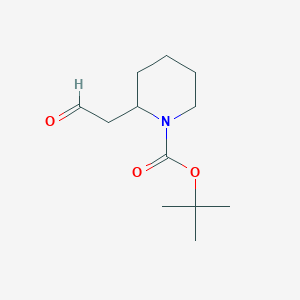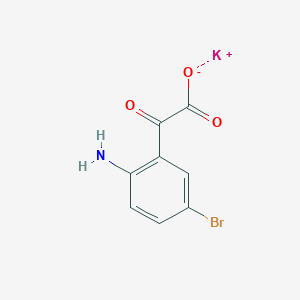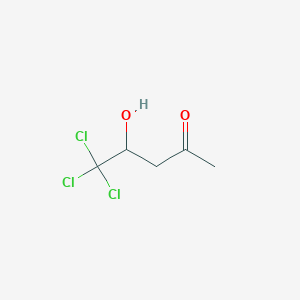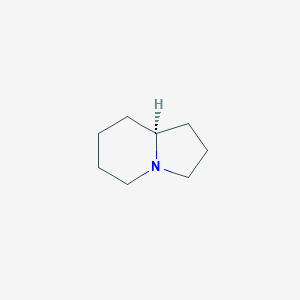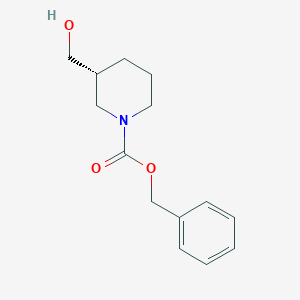
benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate
Übersicht
Beschreibung
Benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 . It is also known by other names such as benzyl 4-hydroxy-1-piperidinecarboxylate, 1-cbz-4-hydroxypiperidine, n-cbz-4-hydroxy-1-piperidine, and benzyl 4-hydroxytetrahydro-1 2h-pyridinecarboxylate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC1CCN (CC1)C (=O)OCC1=CC=CC=C1 . This indicates that the molecule contains a piperidine ring with a hydroxymethyl group at the 3rd position and a carboxylate group at the 1st position, which is esterified with a benzyl group . Physical And Chemical Properties Analysis
This compound is a liquid with a yellow color . It has a molecular weight of 235.28 g/mol . The boiling point is 167°C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Piperidine derivatives serve as essential building blocks for constructing drugs. Their six-membered heterocyclic structure, containing one nitrogen atom and five carbon atoms, makes them versatile for various applications. Researchers have extensively explored methods for synthesizing substituted piperidines, aiming to develop cost-effective and efficient routes for drug production .
Anticancer Applications
Piperidine derivatives exhibit promising anticancer properties. For instance, they can modulate the phosphatidylinositol-3-kinase/Akt signaling pathway, which is crucial for breast cancer cell survival. By inhibiting Akt phosphorylation, piperidine compounds may contribute to novel anticancer therapies .
Antiviral and Antimalarial Agents
Piperidine-based compounds have shown potential as antiviral and antimalarial agents. Researchers continue to explore their efficacy against viral infections and malaria parasites, aiming to develop effective treatments .
Antimicrobial and Antifungal Activity
Piperidine derivatives exhibit antimicrobial and antifungal properties. Their structural diversity allows for targeted modifications to enhance efficacy against specific pathogens. These compounds are being investigated for their role in combating infectious diseases .
Antihypertensive Effects
Certain piperidine derivatives have demonstrated antihypertensive effects by modulating blood pressure regulation mechanisms. Researchers are studying their potential as therapeutic agents for hypertension management .
Analgesic and Anti-Inflammatory Properties
Piperidine compounds may act as analgesics and anti-inflammatory agents. Their unique chemical features make them attractive candidates for pain management and inflammation control .
Anti-Alzheimer’s Potential
Explorations into piperidine derivatives include their impact on Alzheimer’s disease. Researchers investigate their ability to modulate relevant pathways and potentially mitigate cognitive decline .
Antipsychotic and Anticoagulant Applications
Piperidine-based molecules are also being evaluated for antipsychotic effects and anticoagulant properties. Their diverse pharmacophoric features make them valuable in these therapeutic areas .
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOOUZKMJBINO-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426136 | |
| Record name | SBB066854 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |
CAS RN |
160706-61-6 | |
| Record name | SBB066854 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxaspiro[2,3]hexane](/img/structure/B169661.png)
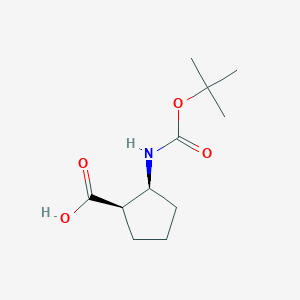
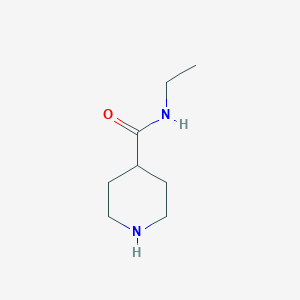
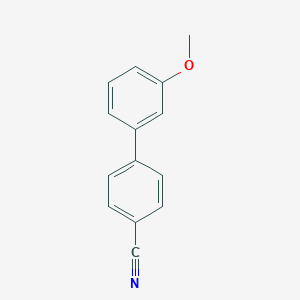
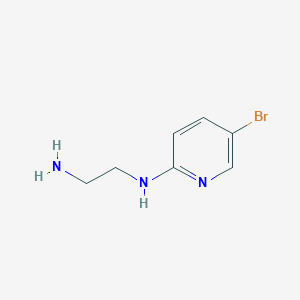

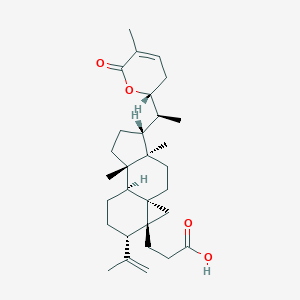
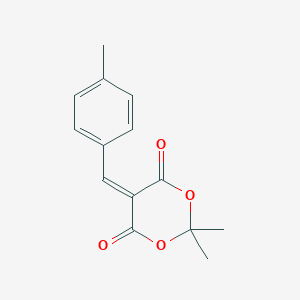
![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)
